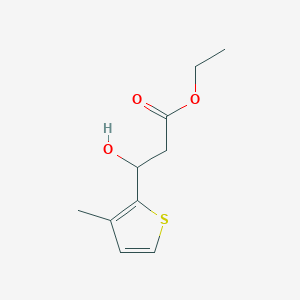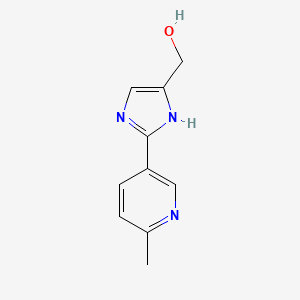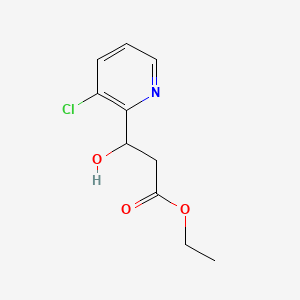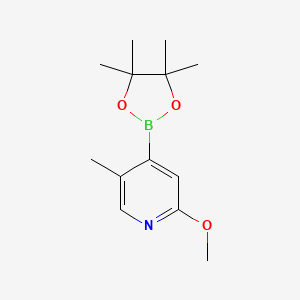![molecular formula C10H9N3O3 B15332699 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid typically involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]propionic acid
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]butyric acid
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]valeric acid
Uniqueness
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkyl chain lengths.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(5-oxo-1-pyridin-4-yl-4H-pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-1-3-11-4-2-8/h1-4H,5-6H2,(H,15,16) |
InChI Key |
OLMPXUJAJYWUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=NC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)

![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)

![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)

